1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine
Overview
Description
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazol-4-amine moiety. This combination of functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit human soluble epoxide hydrolase .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit their targets by forming additional hydrogen bonds in the active site of the enzyme .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the flt3 and bcr-abl pathways .
Pharmacokinetics
It’s important to note that the trifluoromethoxy group in the compound could potentially enhance its lipophilicity, which might influence its absorption and distribution .
Result of Action
Similar compounds have been reported to mediate proapoptotic effects on cells by inhibiting certain pathways .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds could be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
The synthesis of 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine typically involves several steps, including the formation of the pyrazole ring and the introduction of the trifluoromethoxyphenyl group. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethoxyphenyl halide and a nucleophile such as an amine or an alcohol.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under suitable conditions.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its chemical and biological properties.
1-tert-Butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine: This compound has a tert-butyl group attached to the pyrazole ring, which can influence its reactivity and applications.
Properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)18-10-3-1-8(2-4-10)6-17-7-9(15)5-16-17/h1-5,7H,6,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWQEGDFUDMPAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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